

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Desvenlafaxine Analysis

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Compound of Interest		
Compound Name:	Desvenlafaxine-d10	
Cat. No.:	B602749	Get Quote

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Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Desvenlafaxine in bulk drug and pharmaceutical formulations. The described method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies. The method utilizes a C18 or C8 column with a mobile phase consisting of a buffer and an organic solvent, with UV detection. This document provides comprehensive experimental protocols, method validation data, and visual representations of the workflow to ensure easy implementation in a laboratory setting.

Introduction

Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of Desvenlafaxine drug products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their impurities.[3] This application note presents a validated HPLC method for the determination of Desvenlafaxine,



adaptable for both bulk substance and finished dosage forms. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Chromatographic Conditions

A summary of typical chromatographic conditions for the analysis of Desvenlafaxine is presented in the table below. These conditions can be adapted based on the specific instrumentation and column available in the laboratory.

Parameter	Condition 1	Condition 2	Condition 3
Column	Discovery C18 (250 x 4.6 mm, 5 μm)[3]	Zorbax CN (250 x 4.6 mm, 5.0µm)[5][6]	Eclipse XDB-C8 (150 x 4.6 mm, 5μm)[7]
Mobile Phase	Acetonitrile: 5 mM Potassium Dihydrogen Phosphate (pH 3.8) (50:50 v/v)[3]	Methanol : 0.1% Trifluoroacetic Acid in water (70:30 v/v)[5]	0.1% Trifluoroacetic Acid in water : Methanol (30:70 v/v) [7]
Flow Rate	0.7 mL/min[3]	1.0 mL/min[5]	1.5 mL/min[7]
Detection Wavelength	229 nm[3]	225 nm[5]	210 nm[7]
Injection Volume	20 μL[3]	Not Specified	Not Specified
Column Temperature	Ambient[3]	Not Specified	Not Specified
Retention Time	Not Specified	~4.65 min[5]	Not Specified

Experimental Protocols Preparation of Mobile Phase (Condition 1 Example)

- Potassium Dihydrogen Phosphate Solution (5 mM): Dissolve 680 mg of KH2PO4 in 1000 mL of HPLC grade water.[3]
- pH Adjustment: Adjust the pH of the phosphate buffer to 3.8 using orthophosphoric acid.[3]
- Mobile Phase Preparation: Mix the phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.[3]



 Degassing: Filter the mobile phase through a 0.22 μm nylon membrane filter and degas by sonication before use.[3]

Preparation of Standard Stock Solution

- Accurately weigh about 25 mg of Desvenlafaxine reference standard and transfer it to a 25 mL volumetric flask.[7]
- Add approximately 10 mL of the diluent (mobile phase can be used as a diluent) and sonicate for 10 minutes to dissolve.[3][7]
- Make up the volume to the mark with the diluent to obtain a final concentration of 1 mg/mL.
 [7]

Preparation of Sample Solution (from Tablets)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 50 mg of Desvenlafaxine and transfer it to a 50 mL volumetric flask.
- Add about 30 mL of diluent and sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution of the drug.
- Make up the volume to the mark with the diluent.
- Filter the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.
- Further dilute the filtrate with the diluent to obtain a final concentration within the linear range of the method (e.g., 100 μg/mL).

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[1][3][4]

System Suitability



System suitability parameters are evaluated to ensure the chromatographic system is adequate for the analysis.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
% RSD of Peak Area (n=6)	≤ 2.0%

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Concentration Range	Correlation Coefficient (r²)
5-100 μg/mL[3]	0.9999[3]
0.15–0.30 mg/ml[5]	0.9996[5]
20-160 μg/mL[4]	0.999[4]

Accuracy (Recovery)

Accuracy is determined by recovery studies, where a known amount of the standard drug is added to the sample preparation.

Level	Mean Recovery (%)
80%	98.51 - 99.56[3]
100%	99.36 - 99.67[3][4]
120%	98.0 - 102.0[2]

Precision



Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision Level	% RSD
Repeatability	< 2.0[2][5]
Intermediate Precision	< 2.0[2][5]

Robustness

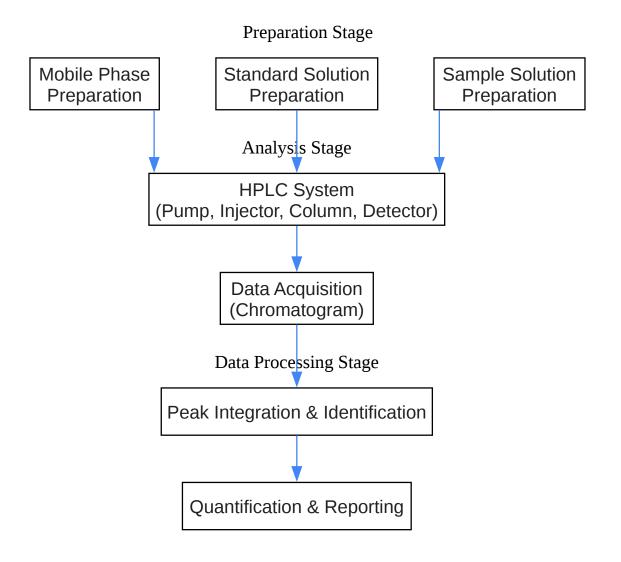
The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters. The method is considered robust if the %RSD of the results remains within acceptable limits when parameters like flow rate and mobile phase composition are slightly varied.[5][7]

Forced Degradation Studies

To establish the stability-indicating nature of the method, Desvenlafaxine is subjected to forced degradation under various stress conditions as per ICH guidelines, such as acid, base, oxidative, and photolytic degradation.[1][8] The method should be able to resolve the Desvenlafaxine peak from any degradation products formed.[3][9] For instance, under acidic stress, a primary degradation product has been identified as 4-(1-cyclohexenyl-2-(dimethylamino)ethyl)phenol.[3]

Visual Workflow and Diagrams

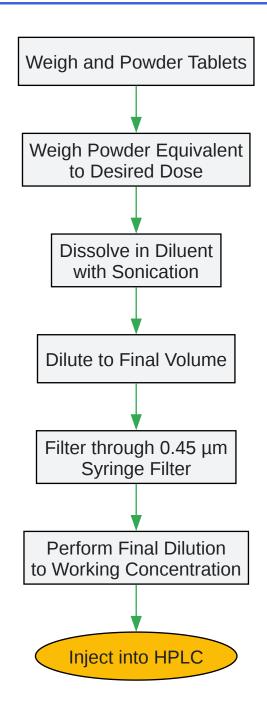




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Caption: General workflow for HPLC analysis of Desvenlafaxine.





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Caption: Sample preparation protocol from tablet formulation.

Conclusion

The HPLC method described in this application note is demonstrated to be simple, rapid, accurate, precise, and robust for the determination of Desvenlafaxine in bulk and pharmaceutical dosage forms. The stability-indicating nature of the method ensures that the



presence of degradation products does not interfere with the quantification of the active ingredient. This validated method can be effectively implemented for routine quality control analysis and stability testing in the pharmaceutical industry.[4]

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